molecular formula C14H16N4O2S2 B2694696 2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 946329-32-4

2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2694696
CAS No.: 946329-32-4
M. Wt: 336.43
InChI Key: GWRGKGBOXMCHPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the annulation of a thiazole ring onto a benzimidazole moiety using 2-mercaptobenzimidazoles as starting materials. Various synthetic strategies have been explored, including cyclization reactions and modifications of the thiazolo[3,2-a]benzimidazole scaffold .

8.

Scientific Research Applications

  • Insecticidal Assessment : A study by Fadda et al. (2017) in "RSC Advances" involved the synthesis of various heterocycles, including those similar to the specified compound, to examine their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the potential use of such compounds in agricultural pest control (Fadda et al., 2017).

  • Antimicrobial Activities : Wardkhan et al. (2008) in the "Journal of The Chinese Chemical Society" explored the synthesis of thiazoles and their derivatives, focusing on their antimicrobial activities against bacterial and fungal isolates. This implies potential applications in the development of new antimicrobial agents (Wardkhan et al., 2008).

  • Synthesis of Novel Herbicide and Safener : A study by Latli and Casida (1995) in the "Journal of Labelled Compounds and Radiopharmaceuticals" discussed the synthesis of herbicides and safeners, indicating the use of similar compounds in agricultural chemistry (Latli & Casida, 1995).

  • Antitumor Activity : Research by Albratty et al. (2017) in "Acta Pharmaceutica" focused on the synthesis of various heterocyclic compounds, including thiophene and triazole derivatives, and evaluated their antitumor activity. This suggests the potential application in cancer research (Albratty et al., 2017).

  • Antimicrobial Studies on Triazole Derivatives : Altıntop et al. (2011) in "Synthetic Communications" synthesized new triazole derivatives and tested their antimicrobial activities against various pathogens, indicating potential pharmaceutical applications (Altıntop et al., 2011).

  • Radiosynthesis of Herbicides : The research by Latli and Casida (1995) mentioned earlier also highlights the application in the synthesis of herbicides, which are essential in agriculture (Latli & Casida, 1995).

  • Optoelectronic Properties : Camurlu and Guven (2015) in the "Journal of Applied Polymer Science" investigated the optoelectronic properties of thiazole-based polythiophenes, indicating potential use in electronics and materials science (Camurlu & Guven, 2015).

Future Directions

: Al-Rashood, K. A., & Abdel-Aziz, H. A. (2010). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules, 15(6), 3775-3815. DOI: 10.3390/molecules15063775

Mechanism of Action

Properties

IUPAC Name

2-ethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-2-20-8-12(19)15-6-5-10-9-22-14-16-13(17-18(10)14)11-4-3-7-21-11/h3-4,7,9H,2,5-6,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRGKGBOXMCHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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